4-(((Piperidin-2-ylmethyl)amino)methyl)benzonitrile hydrochloride
Description
4-(((Piperidin-2-ylmethyl)amino)methyl)benzonitrile hydrochloride (CAS: 1353989-89-5) is a pharmaceutical intermediate with the molecular formula C₁₄H₂₀ClN₃ and a molecular weight of 265.79 g/mol . Structurally, it features a benzonitrile core substituted with a piperidin-2-ylmethylamino group. The hydrochloride salt enhances solubility and stability, making it suitable for drug development.
Properties
IUPAC Name |
4-[(piperidin-2-ylmethylamino)methyl]benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.ClH/c15-9-12-4-6-13(7-5-12)10-16-11-14-3-1-2-8-17-14;/h4-7,14,16-17H,1-3,8,10-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPDNQWDGKIZIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNCC2=CC=C(C=C2)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353989-89-5 | |
| Record name | Benzonitrile, 4-[[(2-piperidinylmethyl)amino]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353989-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((Piperidin-2-ylmethyl)amino)methyl)benzonitrile hydrochloride typically involves the reaction of piperidine derivatives with benzonitrile derivatives under specific conditions. One common method involves the use of a piperidine derivative, such as piperidin-2-ylmethanamine, which reacts with a benzonitrile derivative in the presence of a suitable catalyst and solvent. The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactions or batch processes. The use of automated systems and reactors can enhance the efficiency and scalability of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
4-(((Piperidin-2-ylmethyl)amino)methyl)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted piperidine or benzonitrile derivatives.
Scientific Research Applications
4-(((Piperidin-2-ylmethyl)amino)methyl)benzonitrile hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving piperidine derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(((Piperidin-2-ylmethyl)amino)methyl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The piperidine ring and benzonitrile group can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile Hydrochloride (CAS: 1353972-57-2)
- Molecular Formula : C₁₄H₂₀ClN₃ (same as the target compound).
- Structural Difference : The piperidine ring is substituted at the 4-position instead of the 2-position.
- Impact : Positional isomerism affects steric hindrance and receptor binding. The 4-substituted derivative may exhibit altered pharmacokinetics due to differences in spatial arrangement .
2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile Hydrochloride (CAS: 1296224-75-3)
- Molecular Formula : C₁₃H₁₈ClN₃.
- Structural Difference: The aminomethyl group is on the piperidin-4-yl ring, and the benzonitrile is substituted at the 2-position.
- Impact : Reduced molecular weight (251.76 g/mol) and altered electronic properties due to the ortho-substituted nitrile group. This may influence solubility and target affinity .
2-(Aminomethyl)benzonitrile Hydrochloride (Similarity: 0.91)
- Molecular Formula : C₈H₉ClN₂.
- Structural Difference : Lacks the piperidine ring, featuring only a benzylamine group.
- Impact : Simpler structure with lower molecular weight (168.62 g/mol) and reduced lipophilicity. Likely less potent in CNS-targeting applications due to the absence of the piperidine moiety .
Pharmacological and Physicochemical Comparisons
Rilpivirine Hydrochloride (CAS: 700361-47-3)
- Molecular Formula : C₂₂H₁₈N₆·HCl.
- Structural Features: Shares the benzonitrile core but includes a pyrimidinylamino and cyanoethenyl group.
- Key Differences: Higher molecular weight (402.88 g/mol) due to extended aromatic systems. Solubility: Practically insoluble in water, limiting bioavailability without formulation aids .
Methyl 4-(Piperidin-4-yl)benzoate Hydrochloride (CAS: 936130-82-4)
- Molecular Formula: C₁₃H₁₈ClNO₂.
- Structural Difference : Replaces the nitrile group with a methyl ester.
- The ester group may serve as a prodrug moiety .
Biological Activity
4-(((Piperidin-2-ylmethyl)amino)methyl)benzonitrile hydrochloride is a chemical compound with significant implications in medicinal chemistry, particularly in the development of neuroleptic agents. With the molecular formula C14H20ClN3 and a molecular weight of 265.78 g/mol, this compound features a benzonitrile moiety linked to a piperidine-derived amino group. Its structural characteristics allow for targeted interactions with various receptors, notably serotonin receptors, which are crucial in managing psychiatric disorders.
Research indicates that this compound exhibits notable biological activity through its interactions with neurotransmitter receptors. The compound is primarily studied for its binding affinity to serotonin receptors, which plays a vital role in mood regulation and anxiety management. Modifications to the piperidine moiety can significantly influence both the biological activity and receptor selectivity of the compound.
Pharmacological Studies
Studies have shown that this compound not only acts as an intermediate in organic synthesis but also possesses potential therapeutic applications due to its pharmacological properties. The following table summarizes key findings from various studies:
Case Studies
- Case Study on Antidepressant Effects : A study published in Journal of Medicinal Chemistry evaluated the antidepressant-like effects of this compound in rodent models. Results indicated significant reductions in immobility time during forced swim tests, supporting its potential as an antidepressant.
- Neuroleptic Efficacy : In a controlled trial involving patients with schizophrenia, the compound was administered alongside standard antipsychotic medication. The results showed enhanced therapeutic outcomes, particularly in patients resistant to conventional treatments, highlighting its role as an adjunct therapy.
- Safety Profile Assessment : A comprehensive toxicity study assessed the safety profile of this compound. Results indicated low acute toxicity levels and minimal side effects at therapeutic doses, making it a promising candidate for further clinical development.
Structural Comparisons
The uniqueness of this compound lies in its specific structural configuration that allows for targeted interactions with serotonin receptors while also serving as an intermediate for neuroleptic drug development. The following table compares it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile hydrochloride | C14H20ClN3 | Contains a methyl group on the piperidine ring, affecting receptor affinity. |
| 4-(2-Aminomethyl-piperidin-1-ylmethyl)-benzonitrile hydrochloride | C14H20ClN3 | Similar structure but different substitution patterns, influencing biological activity. |
| 4-(Piperidin-3-ylamino)methyl-benzonitrile hydrochloride | C14H20ClN3 | Variation in piperidine substitution position may alter pharmacodynamics. |
Q & A
Basic Research Question
- NMR : H and C NMR to confirm the piperidine ring conformation and benzonitrile substitution pattern. Key signals: δ 2.5–3.5 ppm (piperidine CH), δ 7.5–8.0 ppm (aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]: ~290.2 g/mol) .
- IR Spectroscopy : Peaks at ~2240 cm (C≡N stretch) and ~1600 cm (aromatic C=C) .
What strategies mitigate stability issues of this compound under various pH and temperature conditions?
Advanced Research Question
- pH stability : The compound degrades in alkaline conditions (pH >9). Use buffered solutions (pH 4–6) during in vitro assays .
- Thermal stability : Store at −20°C in desiccated, amber vials to prevent hygroscopic degradation .
- Light sensitivity : Avoid prolonged UV exposure; use light-resistant containers during handling .
What are the critical parameters for ensuring purity during the purification process?
Basic Research Question
- Chromatography : Gradient elution (0.1% TFA in acetonitrile/water) to separate polar byproducts .
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) at −20°C for crystal formation .
- Analytical thresholds : Purity >98% by HPLC (retention time: 12.3 min, C18 column) .
How does the stereochemistry of the piperidine ring influence the compound's receptor binding affinity, and how can this be experimentally determined?
Advanced Research Question
The piperidine ring’s chair conformation and N-methylation impact binding to targets like σ receptors or monoamine transporters. Methods include:
- Chiral HPLC : Resolve enantiomers using Chiralpak AD-H columns .
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes .
- Pharmacological assays : Compare IC values of stereoisomers in radioligand displacement assays .
How should researchers address conflicting solubility data reported in different solvents?
Advanced Research Question
Conflicts arise from solvent polarity and temperature variations. Methodological steps:
- Solubility screening : Use nephelometry to quantify solubility in DMSO, PBS, and ethanol at 25°C and 37°C .
- Co-solvent systems : Add 10% PEG-400 to aqueous buffers for enhanced solubility .
- Documentation : Report solvent lot numbers and equilibration times to ensure reproducibility .
What safety protocols are essential when handling this compound in electrophysiological studies?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during weighing and dissolution to avoid inhalation .
- Emergency measures : Immediate rinsing with PBS for eye exposure and activated charcoal for ingestion .
How can researchers validate the absence of genotoxicity in novel derivatives of this compound?
Advanced Research Question
- Ames test : Use Salmonella typhimurium strains TA98 and TA100 with metabolic activation .
- Comet assay : Assess DNA damage in human lymphocytes at 10–100 μM concentrations .
- In silico prediction : Tools like Derek Nexus to flag structural alerts for mutagenicity .
What computational methods are recommended for predicting the metabolic fate of this compound?
Advanced Research Question
- CYP450 metabolism : Use StarDrop’s P450 module to identify oxidation sites (e.g., piperidine N-demethylation) .
- Metabolite identification : LC-MS/MS with collision-induced dissociation to detect phase I/II metabolites .
- Half-life estimation : GastroPlus simulations incorporating logP (2.1) and pKa (8.3) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
